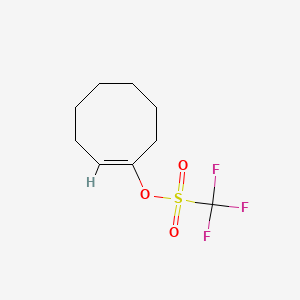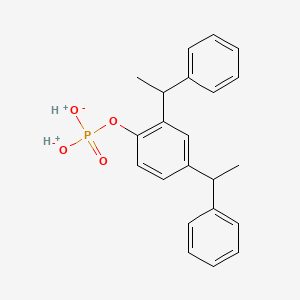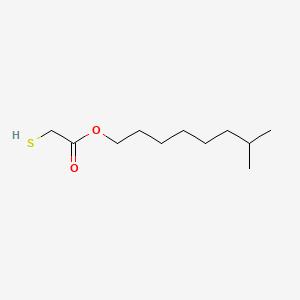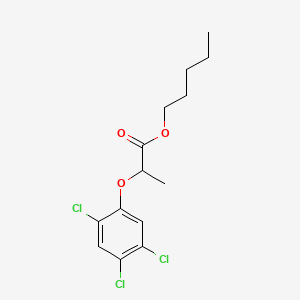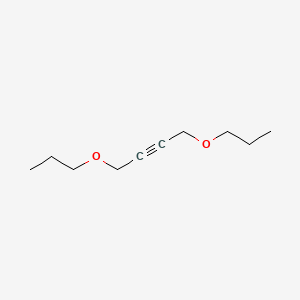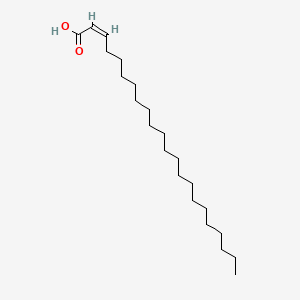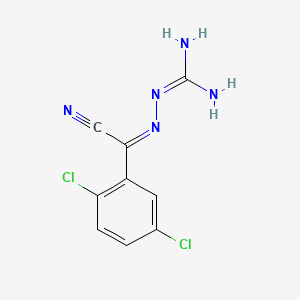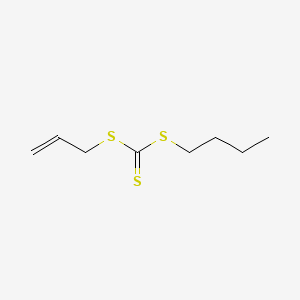
Allyl butyl trithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl butyl trithiocarbonate is an organic compound belonging to the class of trithiocarbonates. Trithiocarbonates are characterized by the presence of three sulfur atoms bonded to a central carbon atom. This compound is particularly notable for its applications in polymer chemistry, where it serves as a chain transfer agent in reversible addition–fragmentation chain transfer (RAFT) polymerization processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allyl butyl trithiocarbonate can be synthesized through the nucleophilic addition of carbon disulfide to allyl and butyl halides in the presence of a base. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction typically takes place in a polar solvent such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of phase-transfer catalysts to enhance the reaction efficiency. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst in these processes. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Allyl butyl trithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trithiocarbonate moiety into thiols.
Substitution: Nucleophilic substitution reactions can replace the allyl or butyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions
Major Products
The major products formed from these reactions include thiols, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Allyl butyl trithiocarbonate has a wide range of applications in scientific research:
Polymer Chemistry: It is extensively used as a chain transfer agent in RAFT polymerization, allowing for the controlled synthesis of polymers with specific molecular weights and architectures.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as self-healing polymers and stress-relaxation materials.
Industrial Chemistry: It serves as an intermediate in the production of pesticides and lubricants.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a protective agent for thiol functionalities in biological molecules.
Mecanismo De Acción
The mechanism of action of allyl butyl trithiocarbonate in RAFT polymerization involves the reversible addition and fragmentation of the trithiocarbonate moiety. This process allows for the precise control of polymer chain growth, resulting in polymers with well-defined structures. The trithiocarbonate moiety acts as a chain transfer agent, facilitating the transfer of growing polymer chains between different monomer units .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl trithiocarbonate: Another commonly used RAFT agent with similar properties.
Dithiocarbonates: Compounds with two sulfur atoms bonded to a central carbon atom.
Dithiocarbamates: Compounds with two sulfur atoms and a nitrogen atom bonded to a central carbon atom.
Uniqueness
Allyl butyl trithiocarbonate is unique due to its specific combination of allyl and butyl groups, which provide distinct reactivity and solubility properties. This makes it particularly suitable for certain polymerization processes and industrial applications .
Propiedades
Número CAS |
81526-32-1 |
|---|---|
Fórmula molecular |
C8H14S3 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
butylsulfanyl(prop-2-enylsulfanyl)methanethione |
InChI |
InChI=1S/C8H14S3/c1-3-5-7-11-8(9)10-6-4-2/h4H,2-3,5-7H2,1H3 |
Clave InChI |
KVVIMNRQROUFAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=S)SCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


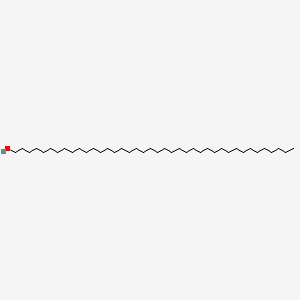
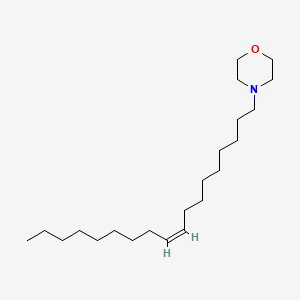
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
